Binding Affinity: ATN-161 vs. Cilengitide vs. Volociximab — Receptor Selectivity and Potency Comparison
ATN-161 binds α5β1 and αvβ3 with Kd values of 0.69 µM and 1.0 µM respectively, as measured in MDA‑MB‑231 breast cancer cells . In contrast, the cyclic RGD peptide Cilengitide is a potent αvβ3 antagonist (IC50 = 4.1 nM) but also targets αvβ5 (IC50 = 79 nM) with different selectivity . The monoclonal antibody Volociximab binds α5β1 with a much higher affinity (Kd = 0.367 nM, IC50 = 2.3 nM) but lacks αvβ3 cross‑reactivity .
| Evidence Dimension | Binding Affinity to α5β1 Integrin |
|---|---|
| Target Compound Data | Kd = 0.69 µM (αvβ3), 1.0 µM (α5β1) |
| Comparator Or Baseline | Cilengitide: IC50 = 4.1 nM (αvβ3), 79 nM (αvβ5); Volociximab: Kd = 0.367 nM (α5β1) |
| Quantified Difference | ATN-161 exhibits ~700‑fold lower affinity for αvβ3 than Cilengitide and ~2000‑fold lower affinity for α5β1 than Volociximab |
| Conditions | MDA‑MB‑231 cells for ATN-161; cell‑free assays for Cilengitide; Biacore/ELISA for Volociximab |
Why This Matters
Selecting ATN-161 over Cilengitide provides a distinct α5β1/αvβ3 dual‑binding profile with moderate affinity, which may avoid the complete receptor blockade and paradoxical pro‑angiogenic effects sometimes observed with high‑affinity RGD mimetics.
